molecular formula C22H23N3O3 B12905745 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- CAS No. 23419-45-6

3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B12905745
CAS No.: 23419-45-6
M. Wt: 377.4 g/mol
InChI Key: NELSUANATBKFPG-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Biological Activity

3(2H)-Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the specific compound 3(2H)-pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- , exploring its biological activity based on recent research findings.

1. Antimicrobial Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyridazinone derivatives were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics such as ciprofloxacin .

CompoundBacterial StrainZone of Inhibition (mm)
T1E. coli15
T2S. aureus18
T3E. coli20

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. The IC50 values for MAO-A and MAO-B inhibition were determined, revealing that the compound exhibits selective inhibition towards MAO-B, which is crucial for developing treatments for depression and neurodegenerative disorders .

EnzymeIC50 (µM)
MAO-A50
MAO-B27

3. Cytotoxicity Studies

Cytotoxicity assays conducted on L929 fibroblast cells showed that while some derivatives caused significant cell death at higher concentrations, the specific compound under study displayed a lower cytotoxic profile, indicating its potential as a safer therapeutic option .

Concentration (µM)Cell Viability (%)
195
1090
5060

Case Study: Antimicrobial Efficacy

In a recent study, several pyridazinone derivatives were synthesized and tested for their antimicrobial efficacy. The derivatives were subjected to agar diffusion methods, demonstrating notable bactericidal and fungicidal activities against pathogenic strains. The study highlighted that the presence of specific functional groups significantly enhanced the antimicrobial activity of these compounds .

Case Study: Neuroprotective Potential

In another investigation focusing on neuroprotective effects, the compound was shown to inhibit MAO-B effectively, which correlates with reduced oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Scientific Research Applications

Antimicrobial Properties

Recent studies have shown that derivatives of pyridazinones exhibit significant antimicrobial activity. The compound has been linked to various studies demonstrating its effectiveness against a range of bacterial and fungal strains. For instance, compounds similar to 3(2H)-Pyridazinone have been reported to possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics .

Analgesic and Anti-inflammatory Effects

Research indicates that pyridazinone derivatives can act as potent analgesics and anti-inflammatory agents. The specific compound has shown promise in reducing pain and inflammation in preclinical models, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further investigation as a therapeutic agent in oncology .

Synthetic Methodologies

The synthesis of 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available hydroxyacetophenones and morpholine derivatives.
  • Reagents : Common reagents include hydrazine hydrate for the formation of the pyridazinone ring and various acids or bases to facilitate the reaction.
  • Reaction Conditions : The reactions are usually carried out under reflux conditions to promote the formation of the desired product.

The following table summarizes some synthetic routes reported in the literature:

StepReagentsConditionsYield
1Hydroxyacetophenone + MorpholineReflux in ethanol85%
2Addition of hydrazine hydrateReflux for 5 hours90%
3Crystallization from methanolCooling to room temperature>95%

These methods highlight the compound's accessibility for further research and development.

Therapeutic Potential

Given its diverse biological activities, 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- holds significant therapeutic potential:

  • Pain Management : Its analgesic properties suggest it could be developed into a new class of pain relievers.
  • Infection Control : With its antimicrobial activity, it may serve as a basis for new antibiotics or antifungal treatments.
  • Cancer Therapy : The anticancer properties warrant further exploration in clinical settings, potentially leading to novel cancer therapies.

Case Studies

Several case studies have documented the applications of pyridazinones in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to controls.
  • Clinical Trials for Pain Relief : Early-phase clinical trials are underway to evaluate the efficacy of pyridazinone-based compounds in managing chronic pain conditions.
  • Cancer Research Initiatives : Ongoing research is assessing the effectiveness of this compound against specific cancer types, focusing on mechanisms of action and resistance profiles.

Properties

CAS No.

23419-45-6

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C22H23N3O3/c26-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)25(23-21)10-9-24-11-13-28-14-12-24/h1-8,15-16,26H,9-14H2

InChI Key

NELSUANATBKFPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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